molecular formula C18H23N5O3 B11229626 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11229626
M. Wt: 357.4 g/mol
InChI Key: MQSKIMKWGLKUQW-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indazole ring, a morpholine moiety, and a pyrrolidinecarboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indazole ring is replaced by the morpholine.

    Formation of the Pyrrolidinecarboxamide Group: The pyrrolidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds. The carboxamide group is typically introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in biological assays to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indazol-3-yl)-N-(2-piperidinyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a piperidine moiety instead of morpholine.

    1-(1H-indazol-3-yl)-N-(2-ethyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with an ethyl group instead of morpholine.

Uniqueness

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N5O3/c24-16-11-13(18(25)19-5-6-22-7-9-26-10-8-22)12-23(16)17-14-3-1-2-4-15(14)20-21-17/h1-4,13H,5-12H2,(H,19,25)(H,20,21)

InChI Key

MQSKIMKWGLKUQW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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